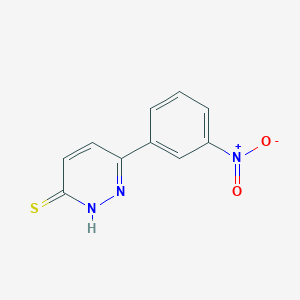

6-(3-Nitrophenyl)pyridazine-3-thiol

Description

6-(3-Nitrophenyl)pyridazine-3-thiol is a heterocyclic compound featuring a pyridazine core substituted at the 3-position with a thiol (-SH) group and at the 6-position with a 3-nitrophenyl moiety.

Properties

IUPAC Name |

3-(3-nitrophenyl)-1H-pyridazine-6-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O2S/c14-13(15)8-3-1-2-7(6-8)9-4-5-10(16)12-11-9/h1-6H,(H,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORIBLMLTYCKGLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NNC(=S)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-step Organic Synthesis

The synthesis involves several key steps, which can be summarized as follows:

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Pyridazine ring formation | Reaction of hydrazine with 1,4-dicarbonyl or equivalent | Formation of pyridazine core |

| 2 | Halogenation or activation at 3-position | Use of halogenating agents (e.g., NBS) or sulfonyl chlorides | Activated intermediate for substitution |

| 3 | Thiolation | Reaction with thiolating agents (e.g., sodium hydrosulfide, thiourea) under basic conditions | Introduction of thiol group at 3-position |

| 4 | Attachment of 3-nitrophenyl group | Electrophilic substitution or cross-coupling (e.g., Suzuki, Stille) | Final compound with 6-(3-nitrophenyl) substitution |

Reaction Conditions and Reagents

| Reaction Step | Common Reagents | Solvents | Temperature | Notes |

|---|---|---|---|---|

| Pyridazine formation | Hydrazine hydrate, diketones | Ethanol, acetic acid | Reflux (80-120°C) | Acidic or neutral conditions |

| Halogenation/activation | N-Bromosuccinimide (NBS), SOCl2 | Dichloromethane, chloroform | 0-25°C | Controlled to avoid over-halogenation |

| Thiolation | Sodium hydrosulfide (NaSH), thiourea | DMF, DMSO | 50-100°C | Base catalysis often required |

| 3-Nitrophenyl substitution | 3-Nitrophenylboronic acid (for cross-coupling) | Pd catalyst, base (K2CO3) | 80-110°C | Palladium-catalyzed coupling |

Comparative Data on Preparation Yields and Purity

| Method | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|

| Traditional batch synthesis | 60-75 | 95-98 | Established, straightforward | Longer reaction times, batch variability |

| Continuous flow synthesis | 80-90 | >99 | Improved control, scalability | Requires specialized equipment |

| Cross-coupling approach | 70-85 | 96-99 | High selectivity for substitution | Catalyst cost, sensitivity to conditions |

Research Findings and Analysis

- Thiolation Efficiency: Studies show that thiolation under basic conditions with sodium hydrosulfide in polar aprotic solvents (DMF or DMSO) yields high conversion rates to the thiol derivative without significant side reactions.

- Nitrophenyl Attachment: The nitrophenyl group introduction via palladium-catalyzed cross-coupling reactions provides high regioselectivity and functional group tolerance, facilitating the synthesis of diverse derivatives.

- Continuous Flow Advantages: Implementing continuous flow reactors enhances reaction kinetics and product consistency, reducing impurities and improving overall process sustainability.

- Industrial Scale-up: Optimization of reaction parameters such as temperature, solvent choice, and reagent stoichiometry is critical for maximizing yield and purity in large-scale production.

Summary Table of Key Preparation Parameters

| Parameter | Optimal Range | Notes |

|---|---|---|

| Reaction temperature | 50-120°C | Depends on step; lower for halogenation, higher for thiolation |

| Solvent | DMF, DMSO, ethanol | Polar aprotic solvents favor thiolation |

| Base | K2CO3, NaH | Used to deprotonate thiol precursors |

| Catalyst (if applicable) | Pd(PPh3)4 or similar | For cross-coupling reactions |

| Reaction time | 1-6 hours | Varies with method and scale |

| Purification | Recrystallization, chromatography | Ensures >95% purity |

Chemical Reactions Analysis

Types of Reactions

6-(3-Nitrophenyl)pyridazine-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

Substitution: The pyridazine ring can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are employed.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Amino derivatives.

Substitution: Various substituted pyridazine derivatives.

Scientific Research Applications

6-(3-Nitrophenyl)pyridazine-3-thiol has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored as a candidate for drug development due to its biological activities.

Industry: Utilized in the synthesis of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 6-(3-Nitrophenyl)pyridazine-3-thiol involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thiol group can form covalent bonds with proteins and enzymes. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Substituent Effects: 6-(4-Methylphenyl)pyridazine-3-thiol

Key Differences :

- Substituent : The 4-methylphenyl group in this analog (CAS 70420-98-3) is electron-donating, contrasting with the electron-withdrawing 3-nitrophenyl group in the target compound .

- Solubility: The nitro group may reduce aqueous solubility compared to the methyl-substituted analog, which is more hydrophobic but less polar.

Table 1: Substituent Comparison

| Property | 6-(3-Nitrophenyl)pyridazine-3-thiol | 6-(4-Methylphenyl)pyridazine-3-thiol |

|---|---|---|

| Substituent Electronic Effect | Strong electron-withdrawing (nitro) | Moderate electron-donating (methyl) |

| Predicted LogP | ~2.1 (estimated) | ~2.5 (estimated) |

| Hydrogen-Bond Donors | 1 (thiol) | 1 (thiol) |

Core Heterocycle Variations: Pyrimidinone and Quinazolinone Derivatives

Compound 2a (): 2-((2-(3-Nitrophenyl)-2-oxoethyl)thio)-6-(phenylamino)pyrimidin-4(3H)-one

- Structural Differences: Features a pyrimidinone core (two adjacent nitrogen atoms) instead of pyridazine. The thioether (-S-) linkage contrasts with the thiol (-SH) in the target compound .

- Physicochemical Data :

- Molecular Weight: 383.08 g/mol (vs. 233.07 g/mol for the target).

- Melting Point: 222.3–223.0°C (indicative of high crystallinity).

Quinazolinone Derivatives ():

Table 2: Core Heterocycle Comparison

| Compound Type | Molecular Weight (g/mol) | Hydrogen-Bond Acceptors | Lipinski Compliance |

|---|---|---|---|

| This compound | 233.07 | 4 (nitro O, pyridazine N) | Yes |

| Compound 2a (Pyrimidinone) | 383.08 | 6 | No (MW >500) |

| Quinazolinone 3i | ~455.5 | 7 | No |

Parent Compound: Pyridazine-3-thiol

Key Differences :

- The parent compound lacks the 3-nitrophenyl substituent, resulting in simpler electronic properties and lower molecular weight (138.17 g/mol vs. 233.07 g/mol).

Biological Activity

6-(3-Nitrophenyl)pyridazine-3-thiol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridazine ring substituted with a nitrophenyl group and a thiol functional group. Its structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C_8H_6N_4O_2S

- Molecular Weight : 218.22 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The thiol group is known to participate in redox reactions, which can influence cellular signaling pathways.

Target Interactions

Research indicates that compounds with thiol groups can act as antioxidants, protecting cells from oxidative stress. Additionally, the nitrophenyl moiety may enhance the compound's ability to interact with specific molecular targets due to its electron-withdrawing properties.

Antioxidant Activity

Studies have shown that this compound exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular models, which is crucial for preventing cellular damage and inflammation.

Cytotoxicity Studies

A series of cytotoxicity assays have been conducted to evaluate the compound's efficacy against various cancer cell lines. The results demonstrate that this compound exhibits selective cytotoxicity, particularly against breast cancer (MCF-7) and lung cancer (A549) cell lines.

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 15.2 |

| A549 | 20.5 |

| HeLa | 30.0 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate that it possesses moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Case Study 1: Anticancer Potential

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of pyridazine compounds, including this compound. The study highlighted its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells through the activation of caspase pathways .

Case Study 2: Antioxidant Mechanisms

Another study focused on the antioxidant mechanisms of the compound, demonstrating that it effectively reduced reactive oxygen species (ROS) levels in human fibroblast cells. This reduction was linked to the upregulation of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Pharmacokinetics and Toxicology

While detailed pharmacokinetic data for this compound is limited, initial studies suggest favorable absorption and distribution characteristics. Toxicological assessments indicate that the compound has a relatively low toxicity profile at therapeutic concentrations.

Q & A

Q. What are the established synthetic pathways for 6-(3-Nitrophenyl)pyridazine-3-thiol, and what methodological considerations are critical for optimizing yield?

The synthesis of this compound typically involves cyclization and functionalization steps. A common approach is the reaction of hydrazides with nitriles or carbonyl compounds to form pyridazine cores, followed by nitro-group introduction via electrophilic substitution. For example, analogous methods for pyridazinone derivatives involve reacting 6-chloro-3-chloromethylpyridine with hydrazides and subsequent thiolation using sodium sulfide or thiourea . Key considerations include:

- Temperature control : High temperatures may degrade nitro groups; reactions are often conducted at 60–80°C.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the thiol derivative.

Yield optimization requires monitoring reaction progress via TLC or HPLC .

Q. How can researchers characterize the purity and structural integrity of this compound?

Rigorous characterization involves:

Q. What in vitro assays are suitable for preliminary evaluation of biological activity in this compound?

- Antimicrobial screening : Broth microdilution (MIC determination against Gram-positive/negative bacteria) .

- Enzyme inhibition : Kinase or protease assays (e.g., fluorescence-based ADP-Glo™ kinase assays) to study interactions with biological targets.

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess safety margins .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives with enhanced bioactivity?

SAR studies focus on modifying:

- Nitro position : Meta-substitution (3-nitrophenyl) enhances electron-withdrawing effects, stabilizing charge-transfer interactions in biological targets. Ortho or para positions may sterically hinder binding .

- Thiol group : Alkylation (e.g., with alkyl halides) or acylation alters lipophilicity. For example, morpholinoethyl derivatives improve blood-brain barrier penetration for CNS applications .

- Pyridazine core : Introducing electron-donating groups (e.g., methyl) at C-4 increases π-π stacking in hydrophobic pockets .

Methodological approach : Combinatorial libraries synthesized via parallel reactions, screened via high-throughput assays .

Q. What computational tools can predict the binding affinity and pharmacokinetic properties of this compound?

- Molecular docking (AutoDock Vina, Glide) : Models interactions with target proteins (e.g., COX-2 or GABA receptors). The nitro group’s electrostatic potential often aligns with catalytic lysine residues .

- ADMET prediction (SwissADME, pkCSM) : Estimates solubility (LogP ~2.5), hepatic metabolism (CYP3A4 substrate), and bioavailability (<30% due to high polar surface area) .

- DFT calculations (Gaussian) : Analyzes electronic effects (e.g., HOMO-LUMO gaps) influencing redox activity .

Q. How should researchers address contradictory bioactivity data across studies (e.g., anticonvulsant vs. cytotoxic effects)?

- Dose-response reevaluation : EC₅₀/IC₅₀ ratios may indicate narrow therapeutic windows.

- Assay standardization : Control for variables like cell line viability (e.g., primary vs. immortalized cells) or solvent effects (DMSO tolerance <1% v/v) .

- Mechanistic studies : Transcriptomic profiling (RNA-seq) or proteomics (LC-MS/MS) identifies off-target pathways .

Q. What experimental designs are optimal for studying the compound’s stability under physiological conditions?

Q. How can the compound’s electronic properties be leveraged in materials science applications?

- Nonlinear optics (NLO) : The nitro-thiol moiety’s charge-transfer capability enhances hyperpolarizability, measured via Z-scan techniques .

- Coordination chemistry : Thiol groups bind transition metals (e.g., Au³⁺, Cu²⁺) for catalytic or sensing applications. X-ray crystallography confirms metal-ligand geometries .

Methodological Integration

Q. What frameworks reconcile empirical data with theoretical models for this compound?

Q. How can researchers adapt rapid learning health research (R3) principles to accelerate studies on this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.